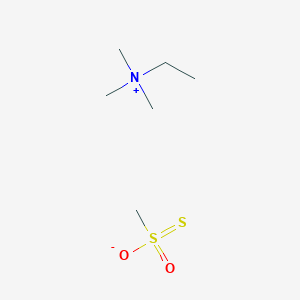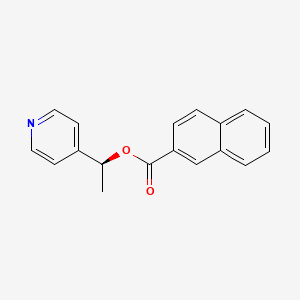![molecular formula C22H17NO3 B14226626 N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide CAS No. 531492-69-0](/img/structure/B14226626.png)
N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide is a complex organic compound with the molecular formula C22H17NO3 This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further connected to an acryloyl group and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide typically involves the reaction of 4-acetylphenylbenzamide with 2-hydroxybenzaldehyde under basic conditions to form the intermediate chalcone. This intermediate is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. The Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride, is one of the methods used for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The acryloyl group can be reduced to form saturated derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinones, saturated derivatives, and substituted benzamides, which have various applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties .
Mecanismo De Acción
The mechanism of action of N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The acryloyl group can undergo Michael addition reactions with nucleophiles in biological systems, leading to the formation of covalent bonds with target proteins .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Hydroxyphenyl)maleimide: Known for its thermal stability and applications in polymer science.
Phenoxyacetamide Derivatives: Used in medicinal chemistry for their pharmacological activities.
Uniqueness
N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity.
Propiedades
Número CAS |
531492-69-0 |
|---|---|
Fórmula molecular |
C22H17NO3 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N-[4-[3-(2-hydroxyphenyl)prop-2-enoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H17NO3/c24-20-9-5-4-6-16(20)12-15-21(25)17-10-13-19(14-11-17)23-22(26)18-7-2-1-3-8-18/h1-15,24H,(H,23,26) |
Clave InChI |
FROYLVHHZQWCSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


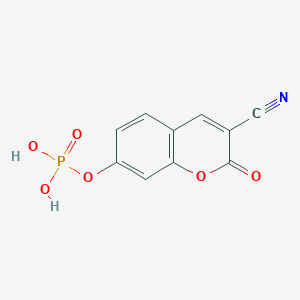
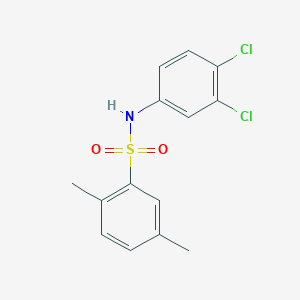
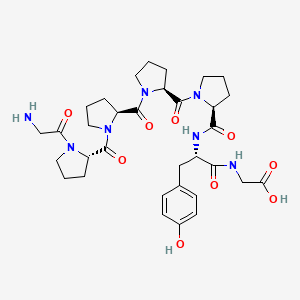
![6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one](/img/structure/B14226570.png)
![Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14226578.png)
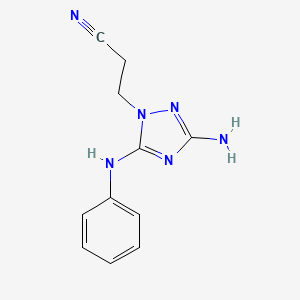
![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)
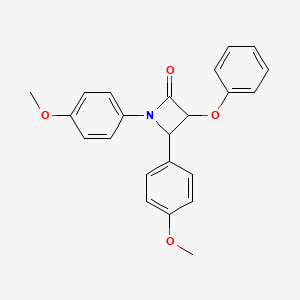
![N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide](/img/structure/B14226596.png)
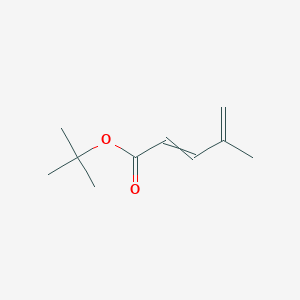
![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)
